

# dapagliflozin storage conditions stability maintenance

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Dapagliflozin

CAS No.: 461432-26-8

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## Dapagliflozin Stability & Storage Guide

The table below summarizes the key stability and storage information for different forms of **dapagliflozin**.

Form / Product	Recommended Storage	Key Stability Concerns & Observations
Dapagliflozin (General for research)	-20°C, dry, sealed container [1]	Not classified as hazardous; stable under recommended conditions; incompatible with strong acids/alkalis and strong oxidizing/reducing agents [1]
Dapagliflozin Propanediol Monohydrate (DAP-PH, e.g., Forxiga)	--	Poor thermal stability (low melting point ~70°C) and high hygroscopicity; easily returns to amorphous form, requiring careful management of temperature and humidity during manufacture and storage [2] [3]
Dapagliflozin-Citric Acid Cocrystal	--	Superior physicochemical properties compared to DAP-PH; structure remains stable under stability assessment; more resistant to heat and moisture [2]
Dapagliflozin Formate (Prodrug)	--	Developed to improve stability; has a higher melting point (~104°C) than DAP-PH [3]

## Troubleshooting Common Stability Issues

Here are some frequently asked questions and solutions for issues you might encounter while working with **dapagliflozin**.

- **Problem: Suspected degradation of the API during storage.**
  - **Solution:** Conduct stability tests under stress conditions. Store the substance at 60°C and under different humidity levels, then observe changes in appearance and performance [2]. Using a more stable solid form, like the **dapagliflozin**-citric acid cocrystal, can mitigate these issues [2].
- **Problem: Stability issues arise during tablet manufacturing.**
  - **Solution:** The roller compaction (RC) dry granulation process is preferable to direct compression (DC) for improving flowability and ensuring a continuous manufacturing process. This method helps maintain the stability of the cocrystal structure throughout [2]. For fixed-dose combination tablets, double-layer tablets demonstrate better stability and desired drug release patterns compared to single-layer or dry-coated tablets [4].
- **Problem: Handling and spillage in the lab.**
  - **Solution:** For personal protection, use safety goggles, protective gloves, impervious clothing, and a suitable respirator [1]. For spill cleanup, absorb liquids with diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of contaminated material according to local regulations [1].

## Experimental Protocol: Stability and Solubility Assessment

This detailed methodology is adapted from research that identified a superior cocrystal form of **dapagliflozin** [2].

**1. Objective:** To evaluate and compare the physicochemical stability and solubility of different solid forms of **dapagliflozin** (e.g., amorphous, propanediol monohydrate, cocrystal).

**2. Materials:**

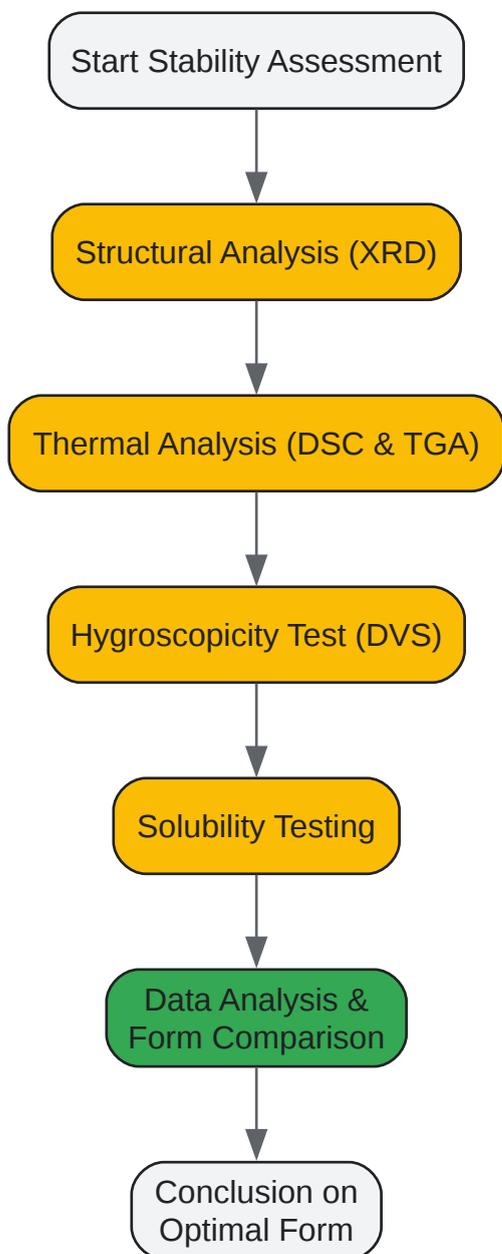
- **APIs:** **Dapagliflozin** amorphous, **Dapagliflozin** propanediol monohydrate (DAP-PH), **Dapagliflozin** cocrystal (e.g., with citric acid) [2].
- **Equipment:** X-ray diffractometer (XRD), differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), dynamic vapor sorption (DVS) instrument, HPLC system [2].

### 3. Methodology:

- **Structural Analysis (XRD):** Perform XRD on samples to confirm crystalline structure. Place the sample in the holder to create a smooth surface. Analyze in the range of 3–40° (2θ) with a step size of 0.02° (2θ). This identifies and differentiates between crystalline forms [2].
- **Thermal Stability (DSC & TGA):**
  - **DSC:** Place samples in a closed aluminum pan. Heat from 30°C to 300°C at a constant rate of 10°C/min under nitrogen purging. This identifies melting points and thermal events [2].
  - **TGA:** Use the same heating rate and range under nitrogen. This measures weight loss due to decomposition or solvent loss [2].
- **Hygroscopicity (DVS):** Conduct DVS experiments to measure moisture uptake. Dry samples first, then expose them to a relative humidity sequence from 0% to 95% RH at 25°C. Plot sorption/desorption isotherms from the equilibrium mass values [2].
- **Solubility Testing:**
  - Add an excess of each **dapagliflozin** form to different media (e.g., pH 1.2, 4.0, 6.8, distilled water).
  - Shake at 25°C for 24 hours.
  - Centrifuge the samples at 12,000 rpm for 5 minutes.
  - Collect the supernatant, dilute, and analyze the concentration by HPLC.
  - Calculate the dose number (D0) as:  $D0 = (M0/V0)/CS$ , where M0 is the maximum dose (e.g., 10 mg), CS is the solubility (mg/mL), and V0 is 250 mL [2].

**4. Data Analysis:** Compare the melting points, weight loss profiles, moisture uptake, and solubility of the different forms. A form with higher melting temperature, lower hygroscopicity, and maintained solubility is considered to have improved stability.

The following workflow diagram visualizes the key steps of this experimental protocol:



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To cite this document: Smolecule. [dapagliflozin storage conditions stability maintenance]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b525008#dapagliflozin-storage-conditions-stability-maintenance]

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